molecular formula C9H11I2NO4 B3421303 3,5-Diiodo-D-tyrosine monohydrate CAS No. 213475-53-7

3,5-Diiodo-D-tyrosine monohydrate

Cat. No.: B3421303
CAS No.: 213475-53-7
M. Wt: 451.00 g/mol
InChI Key: OLVJOFLSAAXNES-OGFXRTJISA-N
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Description

3,5-Diiodo-D-tyrosine monohydrate is a vital component used in the biomedical industry. It is utilized in the synthesis of radiopharmaceuticals employed for diagnostic imaging and research of certain thyroid-related disorders, including hyperthyroidism and thyroid cancer . It is an intermediate in the biosynthesis and alternative pathways of metabolism of thyroid hormones .


Synthesis Analysis

The synthesis of 3,5-Diiodo-D-tyrosine involves iodination of L-Tyrosine . The process is facilitated by 2,4,6,8-tetraiodoglycoluril under solvent-free grinding in the presence of a catalytic amount of acetic acid to give 3,5-diiodothyrosine in high yield .


Molecular Structure Analysis

The molecular formula of 3,5-Diiodo-D-tyrosine is C9H9I2NO3 . It has an average mass of 432.982 Da and a monoisotopic mass of 432.867157 Da .


Chemical Reactions Analysis

3,5-Diiodo-D-tyrosine is a modulator of the enzyme thyroid peroxidase, which is involved in the production of thyroid hormones . Triiodothyronine is formed when diiodotyrosine is combined with monoiodotyrosine (in the colloid of the thyroid follicle). Two molecules of DIT combine to make the thyroid hormone thyroxine (‘T4’ and ‘T3’) .


Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Diiodo-D-tyrosine include a molecular weight of 432.98 . It is recommended to be stored at a temperature of -20°C .

Mechanism of Action

3,5-Diiodo-D-tyrosine is an active thyroid hormone within the class of iodothyronines. It stimulates the TR-beta receptor for thyroid hormones and thus increases energy expenditure .

Safety and Hazards

It is advised to avoid contact with skin and eyes, breathing dust, mist, vapors, or spray, and ingestion of 3,5-Diiodo-D-tyrosine . In case of accidental ingestion, immediate medical assistance should be sought . It is also recommended to keep the chemical in a dry place and the container tightly closed .

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9I2NO3.H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;/h1-2,7,13H,3,12H2,(H,14,15);1H2/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVJOFLSAAXNES-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1I)O)I)C[C@H](C(=O)O)N.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213475-53-7
Record name D-Tyrosine, 3,5-diiodo-, monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=213475-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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